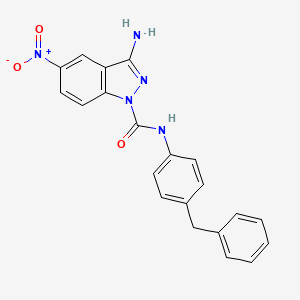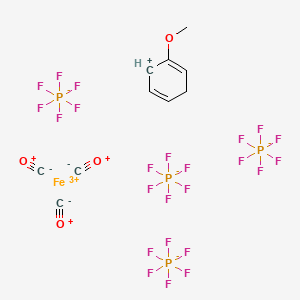
Gly-L-Cys(1)-L-Cys(2)-L-Ser-L-Asn-L-Pro-L-Val-L-Cys(1)-L-His-L-Leu-L-Glu-L-His-L-Ser-L-Asn-L-Leu-L-Cys(2)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
a-Conotoxin M II: is a peptide neurotoxin isolated from the venom of marine cone snails. It belongs to the M-superfamily of conotoxins, which are characterized by their disulfide-rich structures and potent biological activities. These peptides are known for their ability to selectively target and modulate nicotinic acetylcholine receptors, making them valuable tools in neurobiological research and potential therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions: The chemical synthesis of a-Conotoxin M II involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically includes the following steps:
Amino Acid Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of a-Conotoxin M II may involve large-scale SPPS with optimized conditions to enhance yield and purity. Advanced techniques such as microwave-assisted peptide synthesis and automated peptide synthesizers can be employed to streamline the process.
化学反应分析
Types of Reactions: a-Conotoxin M II undergoes several chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues, which is crucial for the peptide’s stability and biological activity.
Reduction: Breaking of disulfide bonds to study the peptide’s linear form and its folding pathways.
Substitution: Introduction of non-natural amino acids or modifications to enhance stability or activity.
Common Reagents and Conditions:
Oxidation: Typically performed using oxidizing agents such as iodine or air oxidation in a buffered solution.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Utilizes standard peptide coupling reagents and protecting group strategies.
Major Products:
Oxidized Form: The biologically active form with disulfide bonds.
Reduced Form: The linear peptide without disulfide bonds.
Modified Peptides: Variants with enhanced properties for research or therapeutic use.
科学研究应用
a-Conotoxin M II has a wide range of scientific research applications:
Neurobiology: Used to study the function and modulation of nicotinic acetylcholine receptors, which are involved in various neurological processes.
Pharmacology: Serves as a lead compound for developing new drugs targeting neurological disorders such as pain, addiction, and neurodegenerative diseases.
Biochemistry: Aids in understanding protein folding, disulfide bond formation, and peptide-receptor interactions.
Medicine: Potential therapeutic applications in treating conditions like chronic pain and nicotine addiction.
作用机制
a-Conotoxin M II exerts its effects by binding to specific subtypes of nicotinic acetylcholine receptors (nAChRs) on neuronal cells. This binding inhibits the normal function of these receptors, leading to the blockade of synaptic transmission. The peptide’s high selectivity and potency make it a valuable tool for dissecting the roles of different nAChR subtypes in physiological and pathological processes.
相似化合物的比较
a-Conotoxin GI: Another conotoxin that targets nAChRs but with different selectivity and potency profiles.
a-Conotoxin ImI: Known for its high affinity for certain nAChR subtypes, making it useful in neurobiological studies.
a-Conotoxin PnIA: Exhibits unique receptor binding properties and is used to explore nAChR diversity.
Uniqueness of a-Conotoxin M II: a-Conotoxin M II is unique due to its specific targeting of certain nAChR subtypes, which provides insights into receptor function and potential therapeutic applications. Its distinct disulfide bond pattern and sequence contribute to its unique pharmacological profile.
属性
分子式 |
C67H103N23O22S4 |
|---|---|
分子量 |
1710.9 g/mol |
IUPAC 名称 |
3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-5-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid |
InChI |
InChI=1S/C67H103N23O22S4/c1-29(2)12-35-55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(53(71)98)23-113-115-25-45-64(109)85-42(22-92)61(106)83-40(17-49(70)94)67(112)90-11-7-8-47(90)65(110)89-52(31(5)6)66(111)88-46(26-116-114-24-44(62(107)87-45)76-50(95)18-68)63(108)81-37(57(102)78-35)14-32-19-72-27-74-32/h19-20,27-31,34-47,52,91-92H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |
InChI 键 |
DUQYFGMBLOPGBY-XCQLYXDWSA-N |
手性 SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O |
规范 SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CN=CN4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CN=CN5)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


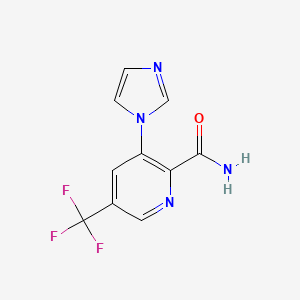
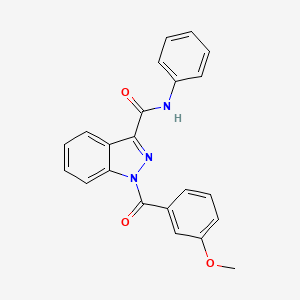
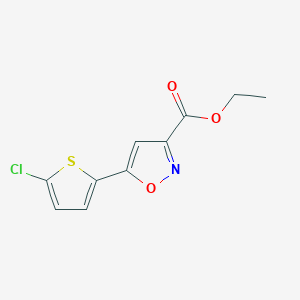
![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)
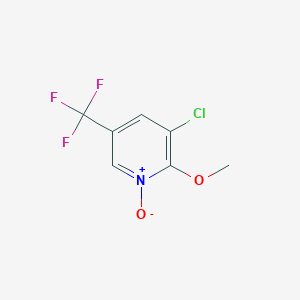

![1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-](/img/structure/B12339363.png)
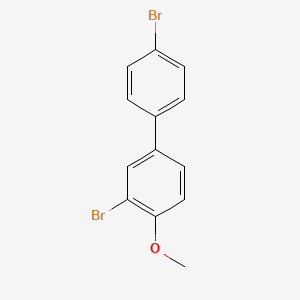
![1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester](/img/structure/B12339378.png)
